molecular formula C18H19N3O5 B3863151 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B3863151
M. Wt: 357.4 g/mol
InChI Key: WNAISESGFLXEJF-YBFXNURJSA-N
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Description

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a benzylidene hydrazine moiety and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting hydrazone is then reacted with 2-methoxyphenyl isocyanate to form the final product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Oxo derivatives with altered functional groups.

    Reduction: Reduced hydrazine derivatives with modified hydrazone moieties.

    Substitution: Substituted products with different functional groups replacing the methoxy groups.

Scientific Research Applications

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

Uniqueness

2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to its specific substitution pattern on the benzylidene and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-24-14-9-5-4-8-13(14)20-17(22)18(23)21-19-11-12-7-6-10-15(25-2)16(12)26-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAISESGFLXEJF-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Reactant of Route 2
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Reactant of Route 3
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Reactant of Route 4
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Reactant of Route 5
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
Reactant of Route 6
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

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